Lithium(1+) ion 6-methylpyridine-2-sulfinate
Description
Lithium(1+) ion 6-methylpyridine-2-sulfinate is an organometallic compound characterized by a pyridine ring substituted with a methyl group at the 6-position and a sulfinate (-SO₂⁻) group at the 2-position, coordinated to a lithium cation. The molecular formula is inferred to be C₆H₆LiNO₂S, based on structural analogues described in the literature . This compound belongs to the broader class of lithium sulfinate salts, which are widely employed as nucleophilic reagents or intermediates in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. The methyl group at the 6-position introduces steric and electronic effects that modulate reactivity compared to unsubstituted or differently substituted pyridine-sulfinate derivatives.
Properties
IUPAC Name |
lithium;6-methylpyridine-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Li/c1-5-3-2-4-6(7-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASYFYOIXBOBQQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=CC=C1)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 6-methylpyridine-2-sulfinate typically involves the reaction of 6-methylpyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-methylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyridine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Reagent in Organic Synthesis: The compound serves as a valuable reagent in organic synthesis for preparing various pyridine derivatives. Its ability to participate in oxidation, reduction, and substitution reactions contributes to its utility in creating complex molecules.
2. Biology:
- Biological Activity: Research indicates that Lithium(1+) ion 6-methylpyridine-2-sulfinate may interact with biomolecules, influencing enzyme activities and cellular signaling pathways. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties .
3. Medicine:
- Therapeutic Potential: Ongoing research is exploring its use in drug development, particularly for neurological disorders. The lithium ion may modulate neurotransmitter signaling pathways, which could be beneficial in treating conditions such as bipolar disorder .
4. Industry:
- Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique characteristics make it suitable for applications in advanced materials development and as a catalyst in industrial processes.
Case Studies and Research Findings
Antimicrobial Study:
A study demonstrated that this compound exhibited significant inhibitory effects on various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as an antimicrobial agent .
Anti-inflammatory Research:
In vitro experiments revealed that the compound reduced levels of pro-inflammatory cytokines, supporting its role in mitigating inflammatory responses .
Cancer Cell Line Investigation:
Recent research observed that this compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways, showcasing its anticancer potential .
Mechanism of Action
The mechanism of action of lithium(1+) ion 6-methylpyridine-2-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (e.g., Chloro, Fluoro) : Chloro-substituted analogues (e.g., 6-chloropyridine-3-sulfinate) exhibit increased sulfinate group reactivity due to the electron-withdrawing effect, making them more effective in Suzuki-Miyaura couplings . Fluorine substituents, as in 2-fluoro-6-methylpyridine-4-sulfinate, introduce both steric hindrance and electronic modulation, which can alter regioselectivity in cross-couplings .
Positional Isomerism
- Sulfinate at Position 2 vs. 3 or 4 : The 2-sulfinate configuration (as in the target compound) places the sulfinate group ortho to the pyridine nitrogen, facilitating chelation with lithium and enhancing solubility in polar aprotic solvents. In contrast, 3- or 4-sulfinate derivatives (e.g., 6-chloropyridine-3-sulfinate) may exhibit weaker coordination, affecting their utility in lithiation reactions .
Counterion Influence
- Lithium vs. Sodium: Lithium’s small ionic radius and high charge density enable stronger coordination to sulfinate groups, improving catalytic efficiency in organometallic reactions. Sodium salts, such as sodium 2-methylprop-2-ene-1-sulfonate, are less reactive in such contexts but offer advantages in aqueous solubility .
Biological Activity
Lithium(1+) ion 6-methylpyridine-2-sulfinate (Li(+)6-MPS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Li(+)6-MPS is characterized by the presence of a lithium ion bonded to a 6-methylpyridine-2-sulfinate moiety. Its molecular formula is C₇H₈LiNO₂S, and it has a molecular weight of approximately 195.16 g/mol. The compound's structure allows for diverse chemical reactivity and biological activity, making it a subject of interest in scientific research.
The biological activity of Li(+)6-MPS is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Modulation : Li(+)6-MPS can influence the activity of specific enzymes, potentially altering metabolic pathways.
- Neurotransmitter Signaling : The compound may modulate neurotransmitter systems, which could contribute to its therapeutic effects in neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest that Li(+)6-MPS exhibits antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Antimicrobial Properties
Research indicates that Li(+)6-MPS possesses significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Inhibition of growth |
| Gram-negative Bacteria | Reduced viability |
Anticancer Potential
Li(+)6-MPS has also been investigated for its potential anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Given lithium's known neuroprotective effects, Li(+)6-MPS is being studied for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The compound may help reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of Li(+)6-MPS against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent. -
Neuroprotective Mechanism Investigation :
In a model simulating Alzheimer's disease, Li(+)6-MPS was found to reduce amyloid-beta levels by modulating the activity of beta-secretase enzymes. This finding supports its potential application in neurodegenerative disease therapy.
Research Findings
Recent studies highlight the diverse applications and mechanisms associated with Li(+)6-MPS:
- Study on Enzyme Interaction : Research published in Journal of Medicinal Chemistry demonstrated that Li(+)6-MPS interacts with cholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain.
- Antioxidant Activity : Another study indicated that Li(+)6-MPS exhibits antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
Q & A
Q. What synthesis methods are recommended for Lithium(1+) ion 6-methylpyridine-2-sulfinate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reacting 6-methylpyridine-2-sulfinic acid with a lithium base (e.g., LiOH or LiH) in anhydrous solvents like THF or ethanol under inert atmospheres. Purity optimization requires strict control of stoichiometry, reaction temperature (e.g., 0–25°C), and post-synthesis purification via recrystallization or column chromatography. For example, a hypothetical yield table:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | 25 | 78 | 95% |
| Ethanol | 0 | 65 | 89% |
Characterization via NMR (<sup>1</sup>H, <sup>13</sup>C) and FT-IR should confirm ligand coordination and Li⁺ binding .
Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>7</sup>Li NMR can identify Li⁺ coordination environments (e.g., chemical shifts between 0–2 ppm for tetrahedral vs. octahedral geometries).
- FT-IR : Sulfinate group vibrations (e.g., S-O stretching at 1050–1150 cm⁻¹) and pyridine ring modes (C-H bending at 700–800 cm⁻¹) confirm ligand integrity .
- X-ray Crystallography : Resolve crystal structure to determine bond lengths (e.g., Li–O distances ~1.9–2.1 Å) and packing motifs .
Q. What experimental conditions affect the stability of this compound in solution?
- Methodological Answer : Stability studies should assess:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may destabilize Li⁺ coordination vs. non-polar solvents.
- pH : Decomposition risks increase in acidic media (pH < 5) due to sulfinate protonation.
- Temperature : Thermal gravimetric analysis (TGA) can quantify decomposition thresholds (e.g., stability up to 150°C in N₂ atmosphere).
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
- Methodological Answer :
- Kinetic Profiling : Monitor ligand substitution rates via stopped-flow spectroscopy under varying Li⁺ concentrations. For example:
| [Li⁺] (mM) | Rate Constant (s⁻¹) |
|---|---|
| 10 | 0.15 |
| 50 | 0.42 |
- Isotopic Labeling : Use <sup>6</sup>Li isotope tracing in NMR to track Li⁺ mobility during ligand exchange .
Q. What computational models predict the stability and reactivity of this compound under varying solvent conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Simulate solvation energies (ΔGsolv) in solvents like water (-15.2 kJ/mol) vs. acetonitrile (-8.7 kJ/mol).
- Predict redox potentials (E1/2) for sulfinate oxidation .
Q. How should researchers address contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Error Analysis : Compare experimental uncertainties (e.g., ±2% in calorimetry) with computational approximations (e.g., basis set limitations).
- Sensitivity Testing : Vary parameters (e.g., solvent dielectric constant in DFT) to identify divergence sources.
- Case Study : If experimental Li⁺ binding energy (e.g., 165 ± 11 kJ/mol ) conflicts with DFT results, re-evaluate implicit vs. explicit solvent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
